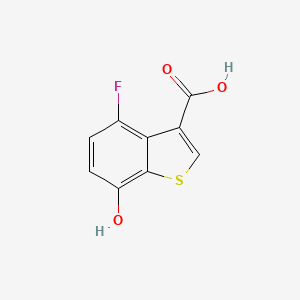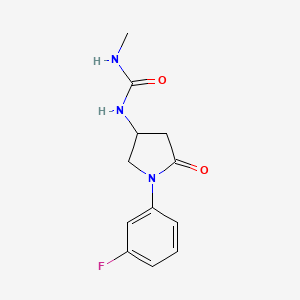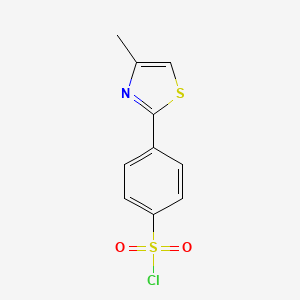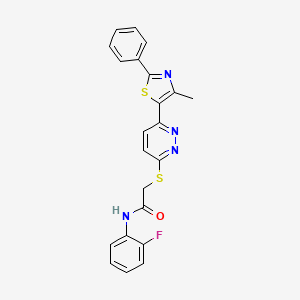
3-((4-chlorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as CTZTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis and Reactivity
Compounds with structures related to "3-((4-chlorobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one" have been explored for their synthesis and reactivity. For instance, the synthesis and reactions of thiopyran derivatives have been documented, showcasing the chemical versatility of sulfur-containing heterocycles. These compounds serve as precursors for various heterocyclic structures, demonstrating the potential of sulfur and nitrogen-containing compounds for the development of new chemical entities with diverse biological activities (El-Ghanam, 2004).
Antimicrobial Activity
Trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones have been synthesized and evaluated for their antimicrobial activity against yeast, fungi, bacteria, and alga. The incorporation of specific substituents, like the fluorophenyl group, has been shown to enhance antimicrobial efficacy (Bonacorso et al., 2006). This suggests that structural modifications to compounds like "this compound" could lead to potent antimicrobial agents.
Anticancer Activity
The synthesis of fluoro-substituted benzo[b]pyran compounds and their evaluation against lung cancer cell lines highlight the potential of heterocyclic compounds in cancer therapy. Such studies indicate that the structural features of these compounds can be optimized to enhance their anticancer activities (Hammam et al., 2005).
Crystal Structure Analysis
Understanding the crystal structure of related compounds, such as 1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylmethanone, provides insights into their molecular geometry, intermolecular interactions, and potential binding modes with biological targets. Such information is crucial for the design of compounds with enhanced biological activities (Kumar et al., 2015).
Molecular and Electronic Analysis
Studies on heterocyclic compounds involving detailed molecular, electronic, and spectroscopic analysis can inform the design of new materials with specific optical and electronic properties. These properties are relevant for applications in material science, such as in the development of sensors, organic semiconductors, and nonlinear optical materials (Beytur & Avinca, 2021).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-13-2-8-16(9-3-13)21-11-10-20-17(18(21)22)23-12-14-4-6-15(19)7-5-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYNPXWPHOTDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2803796.png)
![Methyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)


![3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2803805.png)
![2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2803808.png)
![3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2803809.png)
![Tert-butyl 4-[(2S,3R)-3-(prop-2-enoylamino)oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2803810.png)


![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2803815.png)

